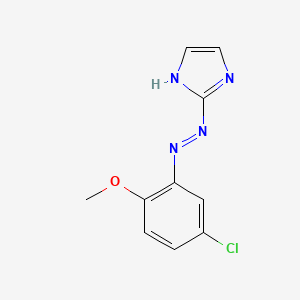

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Número de catálogo B1219645

Peso molecular: 236.66 g/mol

Clave InChI: IXQGZPLNCYHNKT-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04315003

Procedure details

An example of preparing the azo compound may be illustrated as follows: To 50 parts by weight of water are added 5.1 parts by weight of 4-chloro-2-aminoanisole and 7.6 parts by weight of 35% hydrochloric acid, and a mixture of 2.2 parts by weight of sodium nitrate and 15 parts by weight of water is added thereto at 0°-5° C. The resulting mixture is stirred for 1 hour for the completion of diazotation. The first reaction mixture is then added at 0°-5° C. to a solution of 20.4 parts by weight of imidazole, 1.7 parts by weight of sodium hydroxide and 2.5 parts by weight of sodium acetate in 150 parts by weight of water. Stirring of the mixture for 1 hour can allow the diazonium salt to effect the coupling with imidazole, thereby precipitating a yellow-orange product. The product is then filtered, washed with water and then dried at 60° C. to provide 7.6 parts by weight of the crude azo compound. This crude azo compound (7 parts by weight) is recrystallized from n-propylalcohol to provide 7.6 parts by weight of pure 2-[(2-methoxy-5-chlorophenyl)azo]-1H-imidazole, having a melting point of 205° C. (decomposed), when measured in accordance with the designation of the Japanese Pharmacopoeia. It has a maximum ultraviolet absorption peak (λmax) at 384 mμ and its elementary analysis indicates as follows:

[Compound]

Name

azo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

20.4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[CH:3]=1.Cl.[N+:12]([O-])([O-])=O.[Na+].[NH:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.[OH-].[Na+].C([O-])(=O)C.[Na+]>O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[N:10]=[N:12][C:18]1[NH:17][CH:21]=[CH:20][N:19]=1 |f:2.3,5.6,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

azo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1)OC)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

20.4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for 1 hour for the completion of diazotation

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0°-5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring of the mixture for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitating a yellow-orange product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide 7.6 parts by weight of the crude azo compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This crude azo compound (7 parts by weight) is recrystallized from n-propylalcohol

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=C(C=C1)Cl)N=NC=1NC=CN1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |